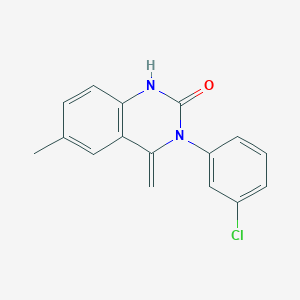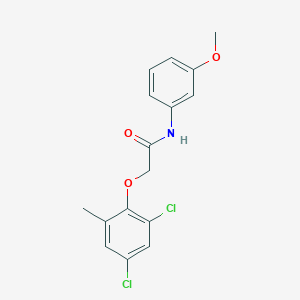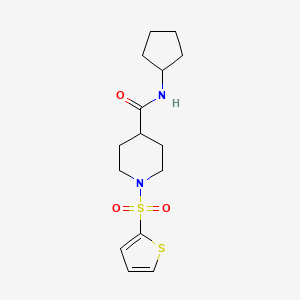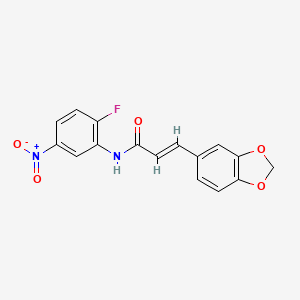
N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a benzyl group, a 5-chloro-2-methoxyphenyl group, and a methylsulfonyl group attached to the glycinamide backbone
Wirkmechanismus
Target of Action: The primary target of CBKinase1_002844 is the Casein Kinase 1 (CK1) family . CK1 isoforms have been shown to phosphorylate key regulatory molecules involved in various cellular processes .
Mode of Action: The compound interacts with its targets by binding to the CK1 isoforms, leading to the phosphorylation of key regulatory molecules . This interaction results in changes in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Biochemical Pathways: The affected pathways include those involved in cell cycle regulation, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these pathways are critical for cell survival and tumorigenesis .
Pharmacokinetics:Result of Action: The molecular and cellular effects of CBKinase1_002844’s action involve the regulation of key signaling pathways that are critically involved in tumor progression . Altered expression or activity of different CK1 isoforms in tumor cells has been observed .
Action Environment: Environmental factors can influence the action, efficacy, and stability of CBKinase1_002844.
Mechanism of Action of BRD-K72991554-001-01-6
Target of Action: The primary target of BRD-K72991554-001-01-6 is the Bromodomain and Extra-Terminal (BET) family of proteins , which includes BRD2, BRD3, BRD4, and BRDT.
Mode of Action: BRD-K72991554-001-01-6 is designed to trigger the proteolytic degradation of the target protein . It consists of a ligand for the target protein and a ligand for a ubiquitin ligase . The compound causes the association of the target protein with the E3 ubiquitin ligase, leading to its subsequent ubiquitination and degradation .
Biochemical Pathways: The affected pathways involve the regulation of gene expression through the modification of chromatin structure . The downstream effects include changes in cell proliferation and differentiation, which can influence the progression of diseases like cancer .
Pharmacokinetics:Result of Action: The molecular and cellular effects of BRD-K72991554-001-01-6’s action involve the degradation of the BET family of proteins, leading to changes in gene expression . This can have significant effects on cell proliferation and differentiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Glycinamide Intermediate: This step involves the reaction of benzylamine with glycine or its derivatives under appropriate conditions to form the benzyl glycinamide intermediate.
Introduction of the 5-chloro-2-methoxyphenyl Group: The intermediate is then reacted with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the 5-chloro-2-methoxyphenyl group.
Addition of the Methylsulfonyl Group: Finally, the compound is treated with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group, yielding the final product.
Industrial Production Methods
Industrial production of N2-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and solvent extraction.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~-benzyl-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- N~2~-benzyl-N-(5-chloro-2-hydroxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(ethylsulfonyl)glycinamide
Uniqueness
N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the specific combination of functional groups attached to the glycinamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-16-9-8-14(18)10-15(16)19-17(21)12-20(25(2,22)23)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBRJEFCFYLSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5722609.png)


![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)

![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5722638.png)

![N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5722655.png)
![N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5722657.png)



![3-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B5722682.png)
